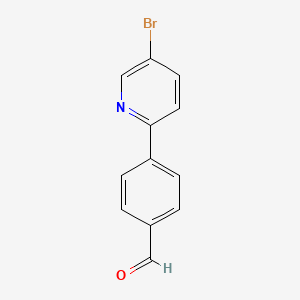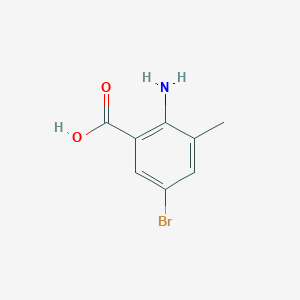
1-(2-Bromoethyl)-2,3-difluorobenzene
概要
説明
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution, which could be a relevant method for synthesizing related compounds like "1-(2-Bromoethyl)-2,3-difluorobenzene" . Additionally, the CuI-catalyzed domino process described in the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters indicates the potential for complex transformations involving halogenated benzene derivatives . The Schiemann reaction, a method used to synthesize 1-bromo-2,4-difluorobenzene, is another pertinent example of halogenation and could be adapted for the synthesis of "1-(2-Bromoethyl)-2,3-difluorobenzene" .
Molecular Structure Analysis
The molecular structures of halogenated benzene derivatives are often characterized using spectroscopic methods such as NMR and IR spectrometry, as well as X-ray crystallography . These techniques could be applied to "1-(2-Bromoethyl)-2,3-difluorobenzene" to determine its molecular geometry, electronic distribution, and confirm its synthesis.
Chemical Reactions Analysis
The papers suggest that halogenated benzene derivatives can undergo various chemical reactions. For example, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium leads to more crowded benzene derivatives . Similarly, "1-(2-Bromoethyl)-2,3-difluorobenzene" could potentially participate in reactions with organolithium compounds or other nucleophiles to form new products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The steric hindrance and electronic effects of substituents can affect properties such as boiling points, solubility, and reactivity. The papers do not directly provide data on "1-(2-Bromoethyl)-2,3-difluorobenzene," but the properties of similar compounds, such as 1-bromo-2,4-dinitrobenzene and 1-bromo-2,4-difluorobenzene, can offer insights into the behavior of halogenated benzene derivatives .
科学的研究の応用
Organometallic Methodologies and Regioflexible Substitution
Research led by Schlosser and Heiss (2003) demonstrates the utility of modern organometallic methods in selectively converting 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, showcasing the regioflexible substitution that enables the synthesis of complex molecules from simple starting materials. This work illustrates the potential of utilizing compounds like "1-(2-Bromoethyl)-2,3-difluorobenzene" in synthesizing diverse chemical entities through precise control over regiochemistry (Schlosser & Heiss, 2003).
Advanced Synthesis Techniques for Halogenated Intermediates
Another study by He-ping (2005) focuses on the synthesis of 1-bromo-2,4-difluorobenzene, a compound with structural similarities to "1-(2-Bromoethyl)-2,3-difluorobenzene." The research outlines an economical method that highlights high yield and low-cost production, underlining the importance of such halogenated intermediates in various synthetic applications, potentially including pharmaceuticals and agrochemicals (He-ping, 2005).
Applications in Catalysis and Organic Transformations
The work of Lu et al. (2007) presents a CuI-catalyzed domino process that leads to the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This research highlights the catalytic potential of halogenated benzene derivatives in facilitating complex organic transformations, which could be extrapolated to the use of "1-(2-Bromoethyl)-2,3-difluorobenzene" in similar synthetic strategies (Lu, Wang, Zhang, & Ma, 2007).
Structural and Mechanistic Insights
Further, research by Arisawa et al. (2008) on the Rhodium-catalyzed substitution reaction of aryl fluorides with disulfides provides insight into the mechanisms and orientation preferences in the polyarylthiolation of polyfluorobenzenes. Such mechanistic studies are crucial for understanding how halogenated compounds, akin to "1-(2-Bromoethyl)-2,3-difluorobenzene," can be utilized in detailed synthetic pathways, leading to highly specific product formation (Arisawa, Suzuki, Ishikawa, & Yamaguchi, 2008).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the possible hazards it might pose to health and the environment.
将来の方向性
This involves discussing potential future research directions or applications of the compound.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “1-(2-Bromoethyl)-2,3-difluorobenzene”, you may need to refer to scientific literature or databases. If you have access to a library, a librarian may be able to help you find more resources. You could also consider reaching out to a chemistry professor or professional chemist for guidance.
特性
IUPAC Name |
1-(2-bromoethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRNHMXIOFDOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-2,3-difluorobenzene | |
CAS RN |
126163-29-9 | |
| Record name | 1-(2-bromoethyl)-2,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



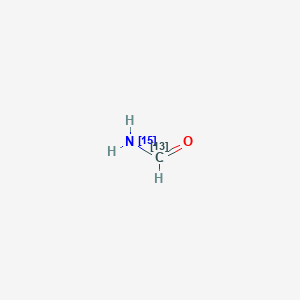
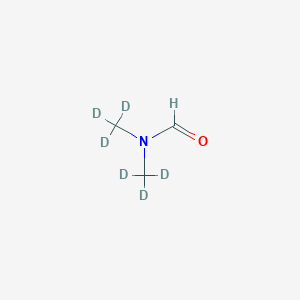
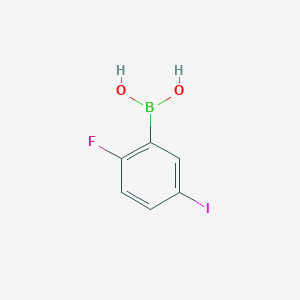
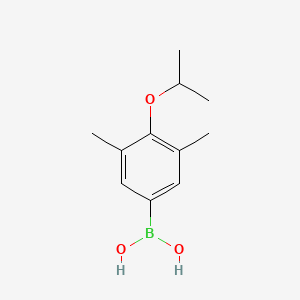

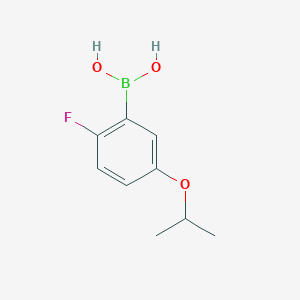
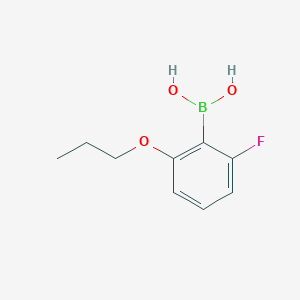
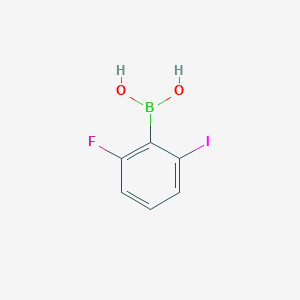

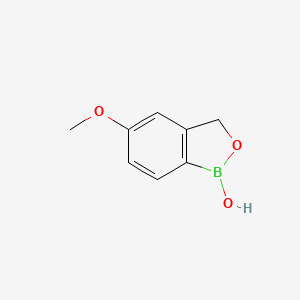
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)
